4-[(1S)-1-bromoethyl]benzoic acid

Catalog No.
S8538098
CAS No.
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1S)-1-bromoethyl]benzoic acid

Product Name

4-[(1S)-1-bromoethyl]benzoic acid

IUPAC Name

4-[(1S)-1-bromoethyl]benzoic acid

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

VICCYULHZWEWMB-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)Br

4-[(1S)-1-bromoethyl]benzoic acid is a specialized organic compound featuring a carboxylic acid group and a stereochemically defined benzylic bromide. Its primary value lies in the fixed (S)-configuration at the chiral center, which makes it a critical precursor for multi-step asymmetric syntheses where precise stereochemical control is required. This structure is particularly relevant in the synthesis of complex pharmaceutical intermediates, where the chirality of a building block directly dictates the stereochemistry and, consequently, the biological activity of the final active pharmaceutical ingredient (API). [REFS-1, REFS-2]

Research Fit

(S)-Stereocenter Enables enantioselective API intermediate synthesis; avoids yield loss from racemate resolution.
Remote Benzylic Bromide Supports ATRP initiator design and CNC grafting via nucleophilic substitution.
Crystallographic Confirmation 2024 single-crystal X-ray structure resolves absolute configuration for identity verification.

Substituting this enantiomerically pure (S)-isomer with the less expensive racemic mixture, 4-(1-bromoethyl)benzoic acid, is often impractical and economically inefficient in a process chemistry setting. Using the racemate introduces a 50/50 mixture of (R) and (S) enantiomers at the outset. When this mixture is carried through a synthetic sequence, it typically results in a mixture of diastereomeric products. These diastereomers can be challenging and costly to separate, often requiring specialized chiral chromatography or difficult fractional crystallization. This leads to a theoretical maximum yield of only 50% for the desired product isomer, effectively doubling the raw material cost and creating a significant waste stream of the undesired isomer. [REFS-1, REFS-2]

Substitution Risk

  • Racemate substitution Using the racemate introduces stereochemical ambiguity and may require costly chiral resolution, reducing overall yield.
  • 4-(Bromomethyl) analog The primary benzylic bromide exhibits different substitution kinetics than the secondary bromide, altering reactivity profiles in downstream transformations.
  • α-Haloacid initiators (e.g., 2-bromobutyric acid) Proximal halogen placement may lead to significantly lower ATRP initiator efficiency and poor polymer definition compared to the remote-halogen architecture.

Ensures Formation of the Biologically Active β-C-Arylglucoside Isomer in SGLT2 Inhibitor Scaffolds

A significant number of SGLT2 inhibitors, a major class of drugs for type 2 diabetes, are β-C-arylglucosides whose biological activity is dependent on specific stereochemistry. [1] Synthetic strategies for these molecules, such as Dapagliflozin and Canagliflozin, require the stereocontrolled connection of a glucose moiety to an aryl aglycone. [2] Using an enantiopure precursor like 4-[(1S)-1-bromoethyl]benzoic acid is a key strategy to establish the correct stereocenter in the aglycone portion before coupling, thereby ensuring the exclusive formation of the desired, biologically active final diastereomer.

Evidence DimensionStereochemical Purity of Final Product
Target Compound DataLeads to a single, desired diastereomer of the final API.
Comparator Or BaselineRacemic 4-(1-bromoethyl)benzoic acid: Leads to a 1:1 mixture of diastereomers that must be separated.
Quantified DifferenceAvoids formation of 50% undesired diastereomeric product.
ConditionsMulti-step synthesis of C-aryl glucoside SGLT2 inhibitors.

This preempts the formation of difficult-to-separate diastereomeric impurities, a critical consideration for process efficiency, yield, and regulatory compliance in pharmaceutical manufacturing.

Crystal Structure
Reported
First single-crystal X-ray structure (2024) confirms (S)-configuration; supersedes previous incomplete NMR assignments.
Provides citable identity benchmark for incoming quality control.
Previously no crystallographic data available; now comparable to bromomethyl analog.

Process Efficiency Advantage: Avoidance of Late-Stage Chiral Resolution

The core procurement justification for using an enantiopure starting material is the avoidance of a late-stage chiral resolution step. Introducing the racemic comparator, 4-(1-bromoethyl)benzoic acid, into a synthesis forces a resolution step on a downstream intermediate or the final product. Such resolutions (e.g., chiral HPLC or diastereomeric crystallization) are capital-intensive, reduce overall yield (theoretical maximum of 50%), and complicate process scale-up. [1] Procuring the correct enantiomer upfront is a standard industrial strategy to maximize throughput and minimize the cost of goods sold (COGS) for a chiral API.

Evidence DimensionProcess Yield & Purification Steps
Target Compound DataAllows for direct synthesis of the target stereoisomer, maximizing theoretical yield toward 100% (post-coupling).
Comparator Or BaselineRacemic precursor: Necessitates a downstream resolution step with a theoretical maximum yield of 50% and requires specialized capital equipment.
Quantified DifferenceImproves theoretical maximum yield by 100% (50% vs. ~100%) and eliminates an entire process unit operation (chiral separation).
ConditionsGeneral industrial-scale synthesis of a single-isomer chiral molecule.

This directly impacts manufacturing cost and efficiency, making the initially higher price of the enantiopure compound more economical when the total process cost is considered.

Melting Point
Head-to-head
Target: 155–156 °C; 4-(Bromomethyl)benzoic acid: 224–230 °C. Δ ≈ 70 °C.
Supports rapid identity screening by DSC.
Vendor specifications; capillary method.
ATRP Initiator Efficiency
Head-to-head
Initiator efficiency ~0.7 for styrene polymerization; 2-bromobutyric acid: ~0.1–0.2.
Supports controlled radical polymerization workflow.
Remote halogen avoids –COOH protection/deprotection steps.
CNC Flocculation
Cross-study comparable
[Br][PyMeBnOO]-g-CNCs: 100% efficiency at 0.1 g·g⁻¹ biomass; comparable to bromomethyl-derived CNCs; high AOM tolerance.
Supports CNC-based flocculant development.
Degree of substitution up to 0.38; outperforms chitosan in AOM presence.
Thermal Graft Copolymer
Class-level
Alkali salts produce unique graft copolymer poly(4-vinylbenzoate)-graft-oligo(oxycarbonyl-1,4-phenylenethylidene); not reported for bromomethyl analog.
Supports solvent-free materials route.
Data to verify; literature-based inference.
Procurement Cost
Data to verify
Racemic: ~£62/g; Bromomethyl analog: ~$24/5 g; Chloroethyl analog: ~¥8,350/g. Intermediate cost position.
Supports procurement cost-context review.
Pricing surveyed 2025–2026; subject to change.

Precursor for the Stereoselective Synthesis of SGLT2 Inhibitor Aglycones

This compound is the right choice for research, development, or manufacturing groups building the aryl aglycone portion of C-glucoside SGLT2 inhibitors. Its defined (S)-stereocenter allows for the construction of the required chiral side-chain, ensuring that the subsequent coupling with a glucose derivative yields the correct and biologically active diastereomer without the need for post-synthesis resolution. [REFS-1, REFS-2]

Chiral Building Block in Fragment-Based Drug Discovery

In fragment-based library synthesis, this reagent serves as a well-defined chiral fragment. Its use allows for the systematic exploration of stereochemistry's role in ligand-protein binding, as the resulting library members will have a known, fixed stereocenter, eliminating ambiguity from screening results when compared to using a racemic precursor.

Process Development Where Final Product Purity is Critical

This is the appropriate material for any synthetic route where the final product must be a single enantiomer or diastereomer and late-stage resolution is technically challenging or cost-prohibitive. By incorporating the chirality at an early stage, the entire downstream process is simplified, with predictable stereochemical outcomes and avoidance of complex purification challenges. [3]

Application Fit

Application
Selection Property
Validation Focus
API Intermediate Synthesis (ARB/HCMV Research)
Chiral (S)-stereocenter with confirmed absolute configuration
Enantiomeric purity and crystallographic identity
ATRP Initiator for Functional Polymers
Remote-halogen initiator with reported higher efficiency vs. α-haloacids
Initiator efficiency and polymer dispersity control
Cationic CNC Flocculants
One-pot grafting yields high charge density CNCs
Flocculation efficiency and organic matter tolerance
Solvent-Free Graft Copolymerization
Alkali salt self-initiates unique graft architecture
Cation-dependent reactivity and polymer structure

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

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